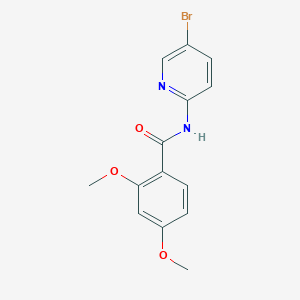![molecular formula C23H20N2O4 B243775 N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide, commonly known as BZB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZB belongs to the class of benzamide derivatives and has been synthesized through various methods.
作用机制
The mechanism of action of BZB is not fully understood. However, it has been suggested that BZB exerts its therapeutic effects through the modulation of various signaling pathways. BZB has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory responses. Additionally, BZB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and physiological effects:
BZB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BZB inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BZB has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduce the levels of reactive oxygen species (ROS). In vivo studies have shown that BZB has anxiolytic and antidepressant effects and can reduce the growth of cancer cells.
实验室实验的优点和局限性
BZB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, BZB has been shown to have low toxicity, which makes it a potential candidate for in vivo studies. However, BZB has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, BZB has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BZB. One direction is to further investigate its mechanism of action. Understanding how BZB exerts its therapeutic effects can help in the development of more effective treatments. Another direction is to study the potential of BZB in combination with other drugs. BZB has been shown to have synergistic effects with certain drugs, which can improve its therapeutic potential. Additionally, future studies can focus on developing more efficient synthesis methods for BZB, which can improve its availability for research purposes.
In conclusion, BZB is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BZB has shown promising results in various fields such as neurology, psychiatry, and oncology, and further studies can help in the development of more effective treatments.
合成方法
The synthesis of BZB involves the reaction of 3,5-dimethoxybenzoic acid with 1,3-benzoxazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-(chloromethyl)benzyl chloride to obtain BZB. The purity of BZB can be improved through recrystallization using a suitable solvent.
科学研究应用
BZB has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, BZB has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, BZB has been studied for its anxiolytic and antidepressant effects. In oncology, BZB has been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-27-18-11-17(12-19(13-18)28-2)22(26)24-14-15-7-9-16(10-8-15)23-25-20-5-3-4-6-21(20)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI 键 |
LAGXDYPJPLSYRG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)